molecular formula C9H16N4O B13578967 2-Amino-5-(1h-imidazol-1-yl)-2-methylpentanamide

2-Amino-5-(1h-imidazol-1-yl)-2-methylpentanamide

Cat. No.: B13578967
M. Wt: 196.25 g/mol
InChI Key: QNUTXADBTOBLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(1H-imidazol-1-yl)-2-methylpentanamide: imidazole-1-acetamide , is a heterocyclic compound with a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole is amphoteric, displaying both acidic and basic properties. It is a white or colorless solid, highly soluble in water and polar solvents. The imidazole ring is a core component of various natural products, including histidine, purine, histamine, and DNA structures.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for imidazole-1-acetamide. One common method involves the reaction of glyoxal and ammonia, leading to the formation of imidazole. Other approaches include cyclization of appropriate precursors or condensation reactions.

Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions. specific details on industrial production are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Imidazole-1-acetamide participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of imidazole-1-carboxylic acid or other derivatives.

    Reduction: Reduction of the imidazole ring can yield imidazoline derivatives.

    Substitution: Nucleophilic substitution reactions occur at the nitrogen atoms, resulting in various substituted imidazoles.

    Common Reagents and Conditions: Reagents like oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides) are used in these reactions.

Scientific Research Applications

Imidazole-1-acetamide finds applications in:

    Medicine: It serves as a precursor for pharmaceutical compounds due to its diverse biological activities.

    Antibacterial and Antifungal Agents: Some imidazole derivatives exhibit antibacterial and antifungal properties.

    Anti-Inflammatory and Antitumor Agents: Research explores its potential in treating inflammation and cancer.

    Antiviral and Antiprotozoal Activities: Imidazole-based compounds show promise against viruses and protozoa.

Mechanism of Action

The exact mechanism of imidazole-1-acetamide’s effects depends on the specific derivative. It may interact with molecular targets or pathways involved in disease processes. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Imidazole-1-acetamide stands out due to its unique structure. Similar compounds include other imidazole derivatives like clemizole, etonitazene, and metronidazole.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-amino-5-imidazol-1-yl-2-methylpentanamide

InChI

InChI=1S/C9H16N4O/c1-9(11,8(10)14)3-2-5-13-6-4-12-7-13/h4,6-7H,2-3,5,11H2,1H3,(H2,10,14)

InChI Key

QNUTXADBTOBLBM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C=CN=C1)(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.